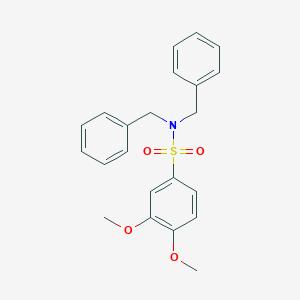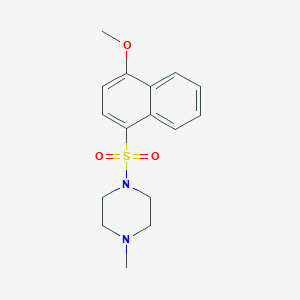![molecular formula C12H18N6 B275693 N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)
N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine, also known as DETANO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a nitric oxide donor, which means that it can release nitric oxide in the body. Nitric oxide is an important signaling molecule that plays a key role in a variety of physiological processes.
科学研究应用
N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cardiovascular disease. Nitric oxide is known to play a key role in the regulation of blood pressure and vascular tone, and N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine has been shown to have beneficial effects in animal models of hypertension and heart failure.
In addition to cardiovascular disease, N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine has also been studied for its potential applications in cancer research. Nitric oxide has been shown to have anti-tumor effects, and N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine has been used as a nitric oxide donor in cancer cell lines to investigate its potential as a therapeutic agent.
作用机制
The mechanism of action of N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine involves the release of nitric oxide in the body. Nitric oxide is a signaling molecule that plays a key role in a variety of physiological processes, including vasodilation, platelet aggregation, and immune function. By releasing nitric oxide, N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine can modulate these processes and potentially have beneficial effects in a variety of disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine are largely dependent on its ability to release nitric oxide. Nitric oxide has been shown to have a variety of effects in the body, including vasodilation, inhibition of platelet aggregation, and modulation of immune function. In addition, nitric oxide has been shown to have anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine in lab experiments is its ability to release nitric oxide in a controlled manner. This allows researchers to investigate the effects of nitric oxide on various physiological processes in a controlled environment. However, one limitation of using N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine is its potential instability. N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine can decompose over time, which can affect the accuracy and reproducibility of lab experiments.
未来方向
There are several future directions for research on N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine. One area of interest is in the development of new nitric oxide donors that are more stable and have fewer side effects than N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine. In addition, there is a need for further research on the potential therapeutic applications of nitric oxide donors in various disease states, including cardiovascular disease and cancer. Finally, there is a need for more research on the mechanisms of action of nitric oxide donors and their effects on various physiological processes.
合成方法
The synthesis of N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine involves the reaction of 4-(diethylamino)benzyl chloride with sodium azide in the presence of copper(I) iodide. The resulting product is then treated with hydrogen peroxide to yield N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine. This synthesis method has been well-established and is widely used in the production of N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine for scientific research purposes.
属性
分子式 |
C12H18N6 |
|---|---|
分子量 |
246.31 g/mol |
IUPAC 名称 |
N-[[4-(diethylamino)phenyl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C12H18N6/c1-3-18(4-2)11-7-5-10(6-8-11)9-13-12-14-16-17-15-12/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15,16,17) |
InChI 键 |
DRQJKCGCLFBEFL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=NNN=N2 |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=NNN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B275611.png)
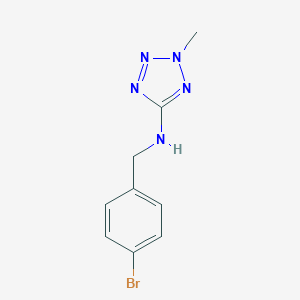
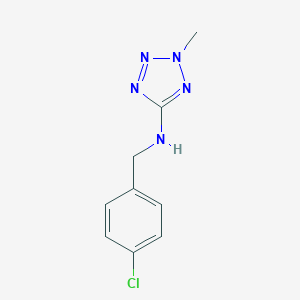
![N~1~-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275616.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
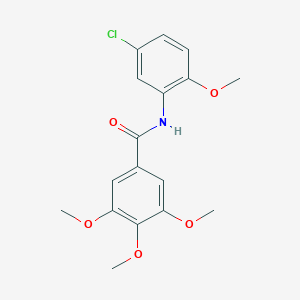
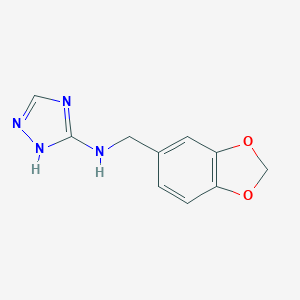
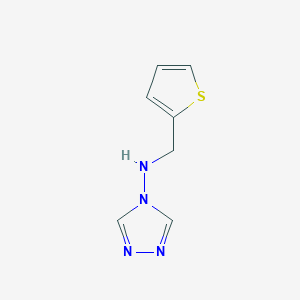
![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)
